Methyl 4-carbamoylcubane-1-carboxylate
Description
Historical Context and Synthetic Milestones of the Cubane (B1203433) Scaffold
The concept of a cubic hydrocarbon, with eight carbon atoms situated at the corners of a cube, was once considered a theoretical impossibility due to the immense strain imposed by its 90° bond angles. wikipedia.orgacs.org However, in 1964, Philip Eaton and Thomas Cole at the University of Chicago achieved the landmark synthesis of cubane (C8H8), a feat that challenged and reshaped the understanding of chemical bonding and molecular stability. wikipedia.orgacs.orgic.ac.uk
The original synthesis was a multi-step process, and subsequent efforts by chemists like N.B. Chapman and others focused on improving the efficiency and accessibility of the cubane core. ic.ac.ukic.ac.ukblogspot.com A significant breakthrough was the development of a more practical route to cubane-1,4-dicarboxylic acid, which has become a crucial starting material for the synthesis of a wide array of functionalized cubane derivatives. ic.ac.ukic.ac.ukblogspot.com These synthetic advancements have been pivotal in making cubane and its analogues more readily available for research and potential applications.
Significance of Functionalized Cubane Derivatives in Contemporary Academic Disciplines
The ability to attach various functional groups to the cubane core has unlocked a wealth of opportunities in diverse scientific fields. nih.govacs.org In medicinal chemistry, the cubane moiety is being explored as a bioisostere for phenyl rings. acs.orgprinceton.edu Its three-dimensional structure allows for a different spatial arrangement of substituents compared to the planar benzene (B151609) ring, which can lead to improved pharmacological properties of drug candidates. youtube.com
In materials science, the high density and strain energy of cubane derivatives make them candidates for advanced energetic materials, such as explosives and propellants. dtic.milbris.ac.uk The rigid, well-defined geometry of the cubane scaffold is also being utilized in the development of novel polymers and nanomaterials. bris.ac.uk Furthermore, functionalized cubanes are valuable tools in fundamental chemical research, enabling studies into reaction mechanisms, spectroscopy, and the physical-organic properties of strained systems. berkeleysciencereview.com
Positioning of Methyl 4-carbamoylcubane-1-carboxylate within Advanced Cubane Research
This compound is a 1,4-disubstituted cubane derivative. This substitution pattern is particularly significant as it allows for the introduction of two different functional groups at opposite corners of the cubic cage. The presence of a methyl ester (-COOCH3) and a carboxamide (-CONH2) group suggests its potential as a versatile building block in several areas of advanced research.
The methyl ester can be readily hydrolyzed to a carboxylic acid or converted to other functional groups, providing a handle for further chemical transformations. The carbamoyl (B1232498) group can participate in hydrogen bonding and may impart specific solubility and biological interaction properties. This dual functionality positions this compound as a compound of interest for the synthesis of novel pharmaceuticals, polymers, and other advanced materials. Its structure is analogous to para-substituted benzoic acid derivatives, making it a prime candidate for investigation as a non-aromatic bioisostere in drug design.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-carbamoylcubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEETXMAXTWYFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141265 | |
| Record name | Methyl 4-(aminocarbonyl)pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24539-27-3 | |
| Record name | Methyl 4-(aminocarbonyl)pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(aminocarbonyl)pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Carbamoylcubane 1 Carboxylate
Precursor Synthesis: Pathways to 4-(Methoxycarbonyl)cubane-1-carboxylic Acid
The synthesis commences with 2-cyclopentenone, which undergoes allylic bromination followed by the addition of molecular bromine. wikipedia.org The resulting tribromocyclopentanone is treated with a base to eliminate hydrogen bromide, yielding 2-bromocyclopentadienone. wikipedia.org This intermediate spontaneously undergoes a Diels-Alder dimerization. wikipedia.orgic.ac.uk The subsequent steps involve a photochemical [2+2] cycloaddition to form the caged framework, followed by a Favorskii rearrangement which ultimately yields cubane-1,4-dicarboxylic acid. wikipedia.orgic.ac.uk This diacid is the primary starting material for a vast array of substituted cubanes. wikipedia.org
To obtain the direct precursor, 4-(methoxycarbonyl)cubane-1-carboxylic acid, a selective mono-esterification of cubane-1,4-dicarboxylic acid is required. Alternatively, the diacid can be fully esterified to produce dimethyl cubane-1,4-dicarboxylate, a process for which practical, large-scale laboratory syntheses have been detailed. researchgate.netblogspot.com This diester can then undergo selective mono-hydrolysis to yield the target precursor, 4-(methoxycarbonyl)cubane-1-carboxylic acid. sigmaaldrich.comtcichemicals.com
Table 1: Key Stages in Precursor Synthesis
| Stage | Starting Material | Key Transformation(s) | Product |
|---|---|---|---|
| Cage Formation | 2-Cyclopentenone | Bromination, Dehydrobromination, Diels-Alder, [2+2] Photocycloaddition, Favorskii Rearrangement | Cubane-1,4-dicarboxylic acid |
| Esterification | Cubane-1,4-dicarboxylic acid | Selective mono-esterification or Diesterification followed by selective mono-hydrolysis | 4-(Methoxycarbonyl)cubane-1-carboxylic acid |
Amidation Reactions: Mechanistic Insights into the Formation of the Carbamoyl (B1232498) Moiety
The conversion of the carboxylic acid group in 4-(methoxycarbonyl)cubane-1-carboxylic acid into a carbamoyl moiety (a primary amide) is fundamentally a nucleophilic acyl substitution. The direct reaction between a carboxylic acid and ammonia (B1221849) initially forms an ammonium (B1175870) carboxylate salt due to a simple acid-base reaction. youtube.com To drive the reaction towards amide formation, this salt must be heated to dehydrate it, a process that can require high temperatures. youtube.com
To achieve this transformation under milder conditions, the carboxylic acid is typically "activated" to enhance the electrophilicity of the carbonyl carbon. This involves converting the hydroxyl group into a better leaving group.
Established Synthetic Routes to Methyl 4-carbamoylcubane-1-carboxylate
Two primary routes are established for the amidation of carboxylic acids, which can be directly applied to the synthesis of the title compound from its precursor.
The Acid Chloride Route : This is a traditional and highly effective method. The precursor, 4-(methoxycarbonyl)cubane-1-carboxylic acid, is first treated with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid into a highly reactive acyl chloride. This intermediate is then reacted with ammonia (NH₃). The ammonia acts as a nucleophile, attacking the electrophilic acyl chloride carbon. This is followed by the elimination of a chloride ion to form the amide. A potential complication is the formation of hydrogen chloride (HCl) as a byproduct, which can protonate the ammonia, rendering it non-nucleophilic. youtube.com Therefore, the reaction is typically carried out with at least two equivalents of ammonia or in the presence of another base to neutralize the HCl. youtube.com
The Direct Amidation Route : Modern synthetic methods often employ coupling agents or catalysts to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for the often harsh conditions of acyl chloride formation. Reagents such as carbodiimides (e.g., EDC) or catalysts like boric acid can be used. orgsyn.org These methods proceed by activating the carboxylic acid in situ to form a reactive intermediate that is readily attacked by ammonia.
Optimized Reaction Conditions and Yield Enhancements
Significant advancements have been made in optimizing both the synthesis of the cubane (B1203433) precursor and the amidation step itself.
For the synthesis of the cubane backbone, the critical photochemical [2+2] cycloaddition step has been scaled up to the decagram level through the use of continuous-flow photoreactors. soton.ac.uk This approach improves efficiency and safety over traditional batch reactors. Furthermore, the use of inexpensive and effective photosensitizers like benzophenone (B1666685) has been shown to be a viable optimization. rsc.org
For the amidation reaction, the development of catalytic direct amidation has provided significant advantages.
Catalytic Systems : Catalysts such as titanium tetrafluoride (TiF₄) and ammonia-borane have proven to be highly efficient for the direct conversion of carboxylic acids to amides. organic-chemistry.orgresearchgate.netresearchgate.net These catalytic methods often proceed under milder conditions, exhibit high functional group tolerance, and can simplify product purification, sometimes eliminating the need for chromatography. organic-chemistry.orgresearchgate.net
Green Chemistry : Boric acid has emerged as an inexpensive, environmentally benign, and readily available catalyst for direct amidation. orgsyn.org These catalytic approaches represent a significant improvement in step economy and sustainability over multi-step activation procedures. orgsyn.org
Table 2: Comparison of Amidation Methods
| Method | Activating Agent/Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) | Typically requires inert solvent, may need heating | High reactivity, generally high yield | Harsh reagents, generates corrosive HCl byproduct |
| Catalytic Direct Amidation | Boric acid, TiF₄, Ammonia-borane | Often milder (e.g., refluxing toluene) | High atom economy, milder conditions, less waste | Catalyst may require removal, reaction times can be longer |
Derivatization from Related Cubane Intermediates: Conversion of Methyl 4-cyanocubane-1-carboxylate
An alternative pathway to this compound involves the derivatization of a related cubane intermediate, Methyl 4-cyanocubane-1-carboxylate. myskinrecipes.com This compound possesses a cyano (nitrile) group in place of the target carbamoyl group.
The conversion of a nitrile to a primary amide is a well-known transformation that can be achieved via partial hydrolysis. This reaction is typically performed under controlled acidic or basic conditions. Care must be taken to prevent over-hydrolysis, which would lead to the formation of the carboxylic acid. For instance, treatment with an acid catalyst in the presence of a limited amount of water can effectively stop the reaction at the amide stage. This route offers a valuable alternative if the cyano-substituted cubane is more readily accessible than the corresponding carboxylic acid precursor.
Synthesis of Related Cubane Carboxamides and Esters for Comparative Studies
The synthesis of related cubane dicarboxamides and diesters is crucial for comparative studies in fields like medicinal chemistry and materials science, where the rigid cubane scaffold is used as a bioisostere for phenyl rings or as a structural component. soton.ac.uk
Esters : The synthesis of dimethyl cubane-1,4-dicarboxylate is well-documented, with scalable processes available that make it a common starting point for further functionalization. researchgate.netblogspot.comsoton.ac.uk Other related esters, such as Methyl 4-iodocubane-1-carboxylate, are also synthetically accessible and commercially available. achemblock.com The iodo-derivative can be prepared from 4-(methoxycarbonyl)cubane-1-carboxylic acid via iododecarboxylation reactions. sigmaaldrich.com
Carboxamides : The synthesis of dicarboxamides, such as cubane-1,4-dicarboxamide, can be achieved by applying the amidation methodologies described above to both carboxylic acid groups of cubane-1,4-dicarboxylic acid. Similarly, N-substituted amides can be prepared by using primary or secondary amines instead of ammonia. Boric acid-catalyzed amidation has proven effective for preparing a wide variety of N-substituted amides, including those with significant steric hindrance. orgsyn.org
These comparative compounds are invaluable for systematically studying how changes in the functional groups at the 1- and 4-positions of the cubane cage affect its physical, chemical, and biological properties.
Advanced Synthetic Strategies for Cubane Scaffolds Relevant to Derivatization
Multi-gram Scale Synthesis of Key Cubane-1,4-dicarboxylate Intermediates
The cornerstone of modern cubane (B1203433) chemistry is the availability of key intermediates on a practical scale. Dimethyl cubane-1,4-dicarboxylate is the most common and commercially available starting material, and its synthesis has been optimized for multi-gram and even pilot-scale production. princeton.edusciencemadness.orgic.ac.uk
The key transformations in this sequence are:
Diels-Alder Dimerization: A highly reactive 2-bromocyclopentadienone undergoes a highly selective endo dimerization. sciencemadness.org
Intramolecular Photocyclization: The resulting dimer undergoes a [2π+2π] photochemical cycloaddition to form the caged dione (B5365651) structure. sciencemadness.org
Double Favorskii Ring Contraction: The cage dione is treated with hot aqueous alkali (e.g., 25-50% NaOH or KOH) to induce a double ring contraction, which forms the cubane cage as the disodium (B8443419) salt of cubane-1,4-dicarboxylic acid. sciencemadness.orgblogspot.com
Esterification: The final step is the conversion of the dicarboxylic acid to its dimethyl ester, typically using standard esterification methods.
This robust protocol has made multi-kilogram batches of cubane-1,4-dicarboxylic acid and its ester accessible, although the cost can remain a barrier for some applications. ic.ac.ukblogspot.com
| Step | Reaction Type | Key Reagents | Outcome |
| 1 | Diels-Alder Dimerization | 2-bromocyclopentadienone | endo-dimer |
| 2 | [2π+2π] Photocyclization | hν (light) | Caged dione |
| 3 | Favorskii Rearrangement | aq. KOH or NaOH, heat | Cubane-1,4-dicarboxylate salt |
| 4 | Esterification | Methanol, Acid | Dimethyl cubane-1,4-dicarboxylate |
Emerging Methodologies for Accessing 1,3-Disubstituted Cubane Derivatives
While 1,4-disubstituted cubanes are readily accessible, other substitution patterns have been historically difficult to obtain in large quantities. rsc.org The synthesis of 1,3-disubstituted cubanes, in particular, often involved lengthy synthetic sequences starting from the 1,4-derivatives and was limited to milligram scales. rsc.orgrsc.org This lack of accessibility has hindered a full exploration of their potential. rsc.org
Recently, a robust, multi-gram scale synthesis for 1,3-disubstituted cubanes has been developed, which represents a significant breakthrough. rsc.orgrsc.orglancs.ac.uk This approach cleverly utilizes a readily available enone intermediate that is also a precursor in the synthesis of 1,4-disubstituted cubanes. rsc.orgnih.gov By employing a novel Wharton transposition, this common intermediate can be efficiently converted to an isomeric enone, which then leads to the 1,3-disubstituted cubane framework. rsc.orgrsc.org This strategy allows for the preparation of both 1,4- and 1,3-disubstituted cubanes from a single, easily accessible starting material. rsc.org The resulting dimethyl 1,3-cubanedicarboxylate can then be selectively converted to a versatile acid-ester intermediate, opening the door to a wide variety of novel 1,3-disubstituted derivatives. rsc.org
Strategic Functional Group Modifications of the Cubane Framework
The functional groups on cubane intermediates, particularly the carboxylic acid and ester moieties, are generally well-behaved and can be modified using standard organic chemistry techniques. ic.ac.uk These transformations are crucial for building more complex molecules and novel building blocks.
The interconversion between esters and carboxylic acids on the cubane scaffold is a fundamental and routine process. Carboxylic esters can be hydrolyzed to the parent carboxylic acid and the corresponding alcohol. ucalgary.ca This reaction can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst. This reaction is reversible and is essentially the reverse of a Fischer esterification. ucalgary.calibretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification): The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). ucalgary.camasterorganicchemistry.com This reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com An acidic workup is required to obtain the neutral carboxylic acid. masterorganicchemistry.com This method has been successfully applied to the hydrolysis of various dimethyl cubane-dicarboxylates, including chlorinated derivatives, which were converted to their corresponding diacids in high yields (90-99%). acs.org
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is similarly straightforward and allows for the introduction of various ester groups onto the cubane core.
The Barton decarboxylation is a radical-based method used to remove a carboxylic acid group. petrolpark.co.uk This reaction has been optimized for the cubane system, providing efficient routes to less substituted cubanes. colab.wslookchem.com The process involves converting the carboxylic acid into a thiohydroxamate ester (a "Barton ester"). petrolpark.co.uk The homolytic decomposition of this ester leads to the formation of a cubyl radical, which is then quenched to yield the decarboxylated product. lookchem.com
This strategy has been effectively used to convert cubane-1,4-dicarboxylic acid and its monomethyl ester into cubanecarboxylic acid and unsubstituted cubane, respectively. lookchem.com This provides a reliable pathway to the parent hydrocarbon and monosubstituted derivatives from the readily available dicarboxylic acid. ic.ac.uk
| Starting Material | Product | Key Transformation |
| Cubane-1,4-dicarboxylic acid | Cubanecarboxylic acid | Monodecarboxylation |
| Monomethyl cubane-1,4-dicarboxylate | Cubane | Decarboxylation |
The Wharton transposition (or Wharton reaction) is a chemical reaction that converts an α,β-epoxy ketone into an allylic alcohol using hydrazine (B178648). wikipedia.org This reaction has become a key strategic element in accessing alternative cubane substitution patterns. rsc.org
As mentioned previously, a significant challenge in cubane chemistry was the lack of scalable access to 1,3-disubstituted isomers. rsc.org Researchers developed a practical, multi-gram scale synthesis of dimethyl 1,3-cubanedicarboxylate that hinges on a Wharton transposition sequence. rsc.org The process starts with an enone precursor (enone 9a ) normally used for 1,4-cubane synthesis. rsc.org This enone undergoes a three-step sequence:
Epoxidation: Nucleophilic epoxidation of the enone gives a single diastereomer of an epoxide. rsc.org
Wharton Reaction: The epoxide is treated with hydrazine to furnish the rearranged allylic alcohol. rsc.orgrsc.org
Oxidation: The resulting allylic alcohol is oxidized to provide the isomeric enone (enone 9b ), which is the direct precursor to the 1,3-disubstituted cubane system. rsc.org
This innovative application of the Wharton transposition effectively unlocks a previously inaccessible class of cubane derivatives on a large scale. rsc.orgnih.gov
Development of Novel Cubane-Containing Building Blocks
With improved synthetic access to the cubane core, significant effort has been directed toward creating a diverse collection of functionalized cubane-containing building blocks. acs.org These molecules are designed with one or two functional handles to allow for their straightforward incorporation into existing medicinal chemistry programs. acs.orgresearchgate.net
Starting from the commercially available dimethyl cubane-1,4-dicarboxylate, a range of synthetic methods have been applied to generate pharmaceutically relevant scaffolds. acs.org The carboxylic acid groups are versatile starting points and can be converted into amides, amines, and other functional groups using well-established chemical transformations. ic.ac.uk The development of these building blocks is critical for exploring cubanes as bioisosteres for para-substituted benzene (B151609) rings and for creating new chemical entities with unique three-dimensional structures. researchgate.netenamine.net The availability of these novel scaffolds in multi-gram quantities is essential for their use in drug discovery and materials science. enamine.net
Computational and Theoretical Investigations of Cubane Systems
Molecular Modeling Approaches for Cubane (B1203433) Derivatives
Molecular modeling serves as a powerful tool for investigating the structures and properties of cubane derivatives. Techniques range from quantum chemistry methods to atom-atom potential methods to simulate molecular and crystal structures. researchgate.net Density Functional Theory (DFT) is a commonly employed method, with functionals like B3LYP being used to optimize geometric structures and calculate total energies. nih.gov For instance, DFT calculations using the B3LYP functional with the 6-31G* basis set have been successfully used to determine the optimized geometries of a series of cubane derivatives. nih.govresearchgate.net More advanced and accurate methods, such as the explicitly correlated composite method (W1-F12) and coupled-cluster methods like CCSD(T), are used for high-precision calculations of thermodynamic properties. researchgate.netacs.orgmdpi.com
These computational approaches allow for the investigation of various derivatives, including those with carboxyl, nitro, and azido (B1232118) groups. researchgate.netresearchgate.net For example, studies have explored how substituents like -NO2, -F, -Cl, and -CH3 alter the charge density of the cubane skeleton. researchgate.net While a specific modeling study for Methyl 4-carbamoylcubane-1-carboxylate is not prominent, the methodologies are directly applicable. Researchers can model its structure by starting with the known geometry of cubane-1,4-dicarboxylic acid and performing in silico modifications to generate the methyl ester and carbamoyl (B1232498) groups. dtic.mil Subsequent geometry optimization and energy calculations would then predict its stable conformation and properties.
Atom-atom potential methods are also used, particularly for predicting crystal structures and packing, which are crucial for understanding the properties of these materials in the solid state. researchgate.netnih.gov
Theoretical Organic Chemistry Perspectives on Strain Energy and Bonding in Cubanes
The defining feature of the cubane skeleton is its immense strain energy, a consequence of its 90° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. researchgate.net The experimental strain energy is substantial, with computed values ranging from 656.9 to 707.6 kJ/mol (approx. 157 to 169 kcal/mol). researchgate.net A high-level theoretical study calculated the strain energy of the parent cubane to be 667.2 kJ/mol. researchgate.netacs.org
Substituents can significantly modulate this strain energy. A computational study using DFT (B3LYP/6-31G*) designed homodesmotic and isodesmotic reactions to calculate the strain energies (SE) for various substituted cubanes. nih.govresearchgate.net Key findings from this type of analysis include:
The nitro group has the most significant impact on increasing the strain energy of the cubane cage. nih.govresearchgate.net
For polynitrocubanes, the strain energy increases dramatically when more than four nitro groups are attached to the skeleton due to group repulsions. nih.govresearchgate.net
In contrast, azido groups have a very small effect on the strain energy, and can even release some strain when the number of groups is low. nih.govresearchgate.net This is attributed to the electron-withdrawing nature of the substituents which can reduce repulsion between the C-C bonds in the cage for isomers with fewer substituents. nih.govresearchgate.net
| Compound | Calculated SE (kcal/mol) | Reference |
|---|---|---|
| Cubane (C₈H₈) | 169.13 | nih.govresearchgate.net |
| Octanitrocubane (ONC) | 257.20 | nih.govresearchgate.net |
| Octaazidocubane | 166.48 | nih.govresearchgate.net |
Bonding in cubanes is also a subject of deep theoretical interest. Natural bond orbital (NBO) analysis reveals that the interior C-C bonds are weakened by strain. nsf.gov This analysis shows that in highly strained cages like nitro-substituted cubanes, the trigger bond for decomposition is expected to be the interior C-C bonds of the cage itself, rather than the C-NO₂ bond, which is typically the weak point in other explosives. nsf.gov
Quantum Chemical Calculations for Energetic Properties
Quantum chemical calculations are indispensable for determining the energetic properties of cubane derivatives, particularly for their potential use as high-energy-density materials (HEDMs). dtic.milnsf.gov These calculations provide crucial data such as the gas-phase enthalpy of formation (ΔHf).
Using the high-accuracy W1-F12 method, the gas-phase enthalpy of formation for the parent cubane molecule was calculated to be 603.4 ± 4 kJ/mol. researchgate.netacs.org Combining this with the experimental enthalpy of sublimation (54.8 ± 2.0 kJ/mol) yields a solid-phase enthalpy of formation of 548.6 ± 4.5 kJ/mol. researchgate.netacs.org
For substituted cubanes, these properties can be calculated to predict their performance. For example, a detailed computational study on 1,4-disubstituted cubane derivatives designed as potential fuels revealed they possess higher densities and superior ballistic properties compared to conventional fuels. researchgate.net Similarly, calculations on high-nitrogen bishomocubane compounds showed they have very high heats of formation and energy densities. rsc.org
| Property | Value | Reference |
|---|---|---|
| Gas-Phase Enthalpy of Formation (ΔHf,gas) | 603.4 ± 4 kJ/mol | researchgate.netacs.org |
| Solid-Phase Enthalpy of Formation (ΔHf,solid) | 548.6 ± 4.5 kJ/mol | researchgate.netacs.org |
| Strain Energy | 667.2 kJ/mol | researchgate.netacs.org |
| C–H Bond Dissociation Enthalpy (BDE) | 438.4 ± 4 kJ/mol | acs.org |
Predictive Methodologies for Exploring Novel Cubane Structures
Computational chemistry not only explains the properties of known molecules but also provides predictive methodologies for designing new ones with desired characteristics. nih.gov This is particularly valuable in the field of HEDMs and for creating novel molecular building blocks. acs.orgmdpi.com
One approach involves the computational design and screening of virtual libraries of cubane derivatives. nih.gov By systematically varying substituents on the cubane core in silico, properties like density, heat of formation, and stability (often estimated by the HOMO-LUMO energy gap) can be calculated. researchgate.net This allows for the identification of promising candidates for synthesis. For instance, computational studies have been used to design novel 1,4-disubstituted cubanes with superior ballistic properties. researchgate.net
Another predictive avenue is the exploration of entirely new cage structures based on the cubane motif. Quantum chemical calculations have been used to investigate "expanded cubanes," where ethynyl (B1212043) groups are inserted between the cage carbons, and to predict their properties. nih.gov Theoretical studies also explore the properties of azacubanes, where carbon atoms in the cage are systematically replaced by nitrogen, revealing how the number and position of nitrogen atoms affect stability and energetic properties. researchgate.netnih.gov These predictive studies pave the way for the synthesis of next-generation materials derived from the fundamental cubane structure. mdpi.com The development of such predictive models is crucial for efficiently navigating the vast chemical space of possible cubane derivatives. nih.govresearchgate.net
Future Directions and Research Perspectives
Advancements in Scalable and Sustainable Cubane (B1203433) Synthesis
The historically challenging and low-yielding synthesis of cubanes has been a major barrier to their widespread application. researchgate.net However, recent innovations are addressing these limitations, focusing on scalability and sustainability.
Early synthetic routes established by Eaton and Cole, and later improved by others, laid the groundwork for producing cubane-1,4-dicarboxylic acid, a key precursor. ic.ac.uk These methods have been scaled up to multi-kilogram batches in small pilot plants. ic.ac.ukblogspot.com Despite this, the cost remains a significant hurdle. ic.ac.uk A critical advancement has been the development of a robust, multigram-scale synthesis for 1,3-disubstituted cubanes, which were previously only accessible in milligram quantities. rsc.org This route utilizes a readily available enone intermediate, previously used for 1,4-disubstituted cubanes, and introduces a novel Wharton transposition to access the 1,3-isomer. rsc.org This allows for the preparation of both 1,3- and 1,4-disubstituted cubanes from a common starting material, greatly enhancing accessibility. rsc.org
In parallel, a strong push towards sustainable synthetic methodologies is reshaping the landscape of cubane production. Modern approaches aim to minimize hazardous reagents and waste. researchgate.net The use of technologies like flow photochemistry and electrochemistry is being explored to create more efficient and environmentally benign synthetic pathways. researchgate.net For instance, a straightforward scale-up of a [2+2] photocycloaddition step using homemade flow photoreactors has been reported to produce dimethyl 1,4-cubanedicarboxylate on a decagram scale. researchgate.net Late-stage C–H functionalization is another powerful strategy being developed to rapidly generate diverse cubane derivatives from simpler precursors. nih.gov Directed ortho-metalation and subsequent cross-coupling reactions now allow for the programmable and regioselective installation of various aryl groups onto the cubane core. nih.gov
Table 1: Comparison of Cubane Synthesis Scales
| Substitution Pattern | Traditional Scale | Advanced Scale | Key Advancement |
|---|---|---|---|
| 1,4-disubstituted | Milligram-Gram | Multi-Kilogram ic.ac.ukblogspot.com | Process scale-up, flow photochemistry researchgate.net |
| 1,3-disubstituted | Milligram rsc.org | Multigram rsc.org | Wharton transposition of common intermediate rsc.org |
| 1,2-disubstituted | Milligram | Gram | Photolytic C-H carboxylation nih.govresearchgate.net |
| Multi-arylated | Limited | Gram | Directed C-H metalation and arylation nih.gov |
Expanding the Scope of Bioisosteric Applications of Cubane Derivatives
The concept of the cubane cage as a bioisostere for the benzene (B151609) ring is a major driver of research in medicinal chemistry. researchgate.netrsc.org A bioisostere is a chemical substituent that can be interchanged with another substituent in a drug molecule without significantly affecting its biological activity. The rigid cubane scaffold provides a three-dimensional replacement for the planar benzene ring, which can lead to improved physicochemical and pharmacokinetic properties such as solubility and metabolic stability. nih.govresearchgate.nettcichemicals.com The diagonal distance across the cubane core is nearly identical to the distance between the para positions of a benzene ring, making it an excellent geometric mimic. tcichemicals.comic.ac.ukbris.ac.uk
Initially, research focused on 1,4-disubstituted cubanes as mimics for para-substituted benzene rings, largely due to their synthetic accessibility. rsc.orgresearchgate.net However, the development of scalable syntheses for 1,2- and 1,3-disubstituted cubanes has opened the door to creating bioisosteric replacements for ortho- and meta-substituted benzenes, respectively. nih.govresearchgate.net This expansion is critical, as it allows for a more comprehensive exploration of the "cubane-for-benzene" substitution across a wider range of drug candidates. researchgate.net Studies have already shown that replacing a phenyl ring with a cubyl unit can lead to analogues with comparable or even enhanced biological activity. researchgate.netuq.edu.au
The benefits of this bioisosteric replacement strategy are rooted in the unique properties of the sp³-hybridized cubane cage. Unlike the aromatic benzene ring, the cubane core is non-planar and saturated, which can disrupt undesirable interactions with metabolic enzymes and improve a drug's metabolic profile. nih.govnih.gov The high s-character of the C-H bonds in the strained cubane framework imparts significant metabolic stability. nih.gov Research has demonstrated the successful incorporation of cubane bioisosteres into analogues of drugs from various classes, including anticancer, anti-HIV, Alzheimer's disease, and antibacterial agents. ic.ac.ukbris.ac.ukuq.edu.au
Table 2: Geometric and Property Comparison of Benzene vs. Cubane Scaffolds
| Property | Benzene | Cubane | Implication for Bioisosterism |
|---|---|---|---|
| Geometry | Planar | 3D, Cubic | Offers unique spatial arrangement of substituents ic.ac.uk |
| Hybridization | sp² | sp³ | Increased metabolic stability, improved solubility nih.govresearchgate.net |
| Dimensions | para-distance: ~2.8 Å | body-diagonal: ~2.7 Å | Excellent geometric mimic for para-substituted rings tcichemicals.comic.ac.uk |
| Substitution Patterns | ortho, meta, para | 1,2-, 1,3-, 1,4- | New syntheses allow for mimicry of all benzene isomers nih.govresearchgate.net |
Novel Applications in Emerging Fields and Interdisciplinary Research
Beyond medicinal chemistry, the distinctive properties of the cubane scaffold are being explored in a variety of emerging scientific and technological fields. Its rigid structure, high density, and significant strain energy make it a candidate for advanced materials with unique characteristics.
In materials science, cubanes are being investigated as building blocks for polymers and liquid crystals. blogspot.comic.ac.uk The defined geometry of the cubane unit can be used to create highly ordered materials. bris.ac.uk For example, polymers incorporating cubane in the backbone or as a pendant group are being studied for their potential properties, which could be tuned by the rearrangement of the cubane cage into a cyclooctatetraene. blogspot.comic.ac.uk UV-active cubanes that undergo this photochemical transformation are being considered for applications in permanent information storage. blogspot.comic.ac.uk
The high strain energy (161.5 kcal mol⁻¹) and high density of the cubane core also make its derivatives attractive as high-energy materials. blogspot.comnih.gov Fully substituted derivatives, such as octanitrocubane, are predicted to be powerful and stable explosives and propellants. bris.ac.ukpetrolpark.co.uk These molecules have a perfect oxygen balance, meaning they contain all the oxygen needed for their own combustion, and their decomposition releases a tremendous amount of energy. petrolpark.co.uk While cost currently limits their practical use, they remain a significant area of research for defense and aerospace applications. bris.ac.uk
Furthermore, the cubane framework is finding use in supramolecular chemistry and nanotechnology. rsc.orgbris.ac.uk Its rigid structure and the ability to be functionalized at its eight vertices make it an ideal scaffold for constructing complex, three-dimensional molecular architectures and as ligands for metal-organic frameworks (MOFs). nih.govbris.ac.uk These interdisciplinary applications highlight the versatility of the cubane cage as a unique molecular building block with potential that is only beginning to be fully realized.
Q & A
Q. Basic
- HPLC-MS : Quantify purity and detect hydrolytic byproducts (e.g., free cubane-1-carboxylic acid).
- Thermogravimetric Analysis (TGA) : Assess thermal stability; cubanes often degrade above 150°C.
- NMR : Use DEPT to distinguish carbamoyl vs. ester carbonyls (~170-175 ppm) .
Advanced
Investigate degradation pathways via accelerated stability studies (40°C/75% RH for 4 weeks). Pair with LC-QTOF-MS to identify trace degradation products. For mechanistic insights, employ DFT to model hydrolysis transition states and compare with experimental Arrhenius plots .
How do steric and electronic properties of the cubane core influence reactivity in downstream applications?
Basic
The cubane scaffold’s rigidity and high strain energy (≈400 kJ/mol) limit conventional reactivity but enhance stability in harsh environments. Key applications:
- Medicinal chemistry : As a bioisostere for benzene, improving metabolic resistance.
- Materials science : High-energy-density frameworks for propellants .
Advanced
Study electronic effects via cyclic voltammetry: cubane’s LUMO is lowered by electron-withdrawing groups (e.g., carbamoyl), enhancing electrophilic reactivity. For photochemical applications, use TD-DFT to predict absorption spectra and triplet-state lifetimes. Experimental validation via femtosecond transient absorption spectroscopy is recommended .
How should researchers address contradictions between experimental and computational spectroscopic data?
Advanced
Discrepancies in NMR shifts (e.g., predicted vs. observed for cubane protons) often arise from solvent effects or conformational averaging. Remedies:
Solvent correction : Apply the IEF-PCM model in Gaussian calculations.
Dynamic effects : Perform MD simulations to account for rapid ring puckering.
Cross-check with low-temperature NMR (−90°C) to "freeze" conformers and simplify splitting patterns .
What strategies mitigate thermal degradation during storage and handling?
Q. Advanced
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis.
- Additives : Incorporate radical scavengers (e.g., BHT) to inhibit oxidative degradation.
- Encapsulation : Use mesoporous silica nanoparticles (pore size ≈2 nm) to limit molecular mobility .
How can researchers validate synthetic intermediates without commercial standards?
Q. Basic
- HRMS : Confirm molecular formula within 2 ppm error.
- 2D NMR (HSQC, HMBC) : Assign connectivity; cubane protons show distinct - correlations.
- IR : Track carbonyl stretches (ester ≈1720 cm⁻¹, carbamoyl ≈1680 cm⁻¹) .
Advanced
Leverage Cambridge Structural Database (CSD) to compare bond metrics (e.g., C–C bond lengths ≈1.54 Å in cubane) with newly solved structures. Use ConQuest to search for similar fragments and validate geometric parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
